Product packaging for VH032-PEG2-NH2 (dihydrochloride)(Cat. No.:)

VH032-PEG2-NH2 (dihydrochloride)

Cat. No.: B12302269
M. Wt: 648.6 g/mol
InChI Key: JHDIGXLPWYVAKX-UHFFFAOYSA-N
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Description

VH032-PEG2-NH2 (dihydrochloride) is a synthesized E3 ligase ligand-linker conjugate that is primarily used as a key building block in the construction of Proteolysis-Targeting Chimeras (PROTACs) [1] . This compound incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which is based on the (S,R,S)-AHPC structure, connected to a terminal amine group (-NH2) via a hydrophilic polyethylene glycol (PEG) spacer of two units [3] . The core application of this conjugate lies in its ability to recruit the cell's native ubiquitin-proteasome system to selectively degrade target proteins of interest [1] . In the PROTAC heterobifunctional molecule, the VHL ligand moiety binds to the VHL E3 ligase complex, while the primary amine of the PEG2 linker is conjugated to a ligand for a target protein. This three-component assembly brings the E3 ligase into proximity with the target protein, leading to its ubiquitination and subsequent degradation by the proteasome [5] . The dihydrochloride salt form enhances the compound's solubility in aqueous solvents, facilitating its use in biological assays [3] . This building block is an essential tool for researchers in chemical biology and drug discovery, particularly for developing targeted protein degraders against challenging therapeutic targets. The pendant amine is carboxyl-reactive, enabling straightforward synthesis of PROTACs via amide bond formation [5] . The molecular weight of the dihydrochloride salt is 648.6 g/mol, with a molecular formula of C28H43Cl2N5O6S [3] . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H43Cl2N5O6S B12302269 VH032-PEG2-NH2 (dihydrochloride)

Properties

Molecular Formula

C28H43Cl2N5O6S

Molecular Weight

648.6 g/mol

IUPAC Name

1-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C28H41N5O6S.2ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);2*1H

InChI Key

JHDIGXLPWYVAKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl.Cl

Origin of Product

United States

Vh032 Peg2 Nh2 Dihydrochloride As a Foundational E3 Ligase Ligand Linker Conjugate

Structural Components and Chemical Identity

VH032-PEG2-NH2 (dihydrochloride) is a heterobifunctional molecule, meaning it is composed of distinct functional parts joined together. nih.govmedchemexpress.com These components are the VHL ligand moiety (VH032), a polyethylene (B3416737) glycol (PEG2) linker, and a terminal amine group. medchemexpress.comtocris.com

The (S,R,S)-AHPC VHL Ligand Moiety (VH032)

The core of this conjugate is the VH032 component, which is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. nih.govmedchemexpress.com VHL is a substrate recognition subunit of the CRL2^VHL^ E3 ligase complex, which plays a critical role in the ubiquitin-proteasome system by tagging proteins for degradation. nih.govnih.gov The specific stereochemistry of the azetidinone-hydroxyproline-carboxamide (AHPC) scaffold, designated as (S,R,S), is crucial for its high-affinity binding to VHL. medchemexpress.com

Structure-guided design efforts, building upon earlier hydroxyproline-based inhibitors, led to the development of VH032, which exhibits a nanomolar binding affinity for VHL. nih.govresearchgate.net This strong and specific interaction is fundamental to its function in PROTACs, as it effectively recruits the VHL E3 ligase to a target protein. medchemexpress.commedchemexpress.com

Table 1: Chemical and Physical Properties of the VH032 Moiety

Property Value
Molecular Formula C24H32N4O4S
Molecular Weight 472.60 g/mol
Binding Target von Hippel-Lindau (VHL) E3 ubiquitin ligase

| Binding Affinity (Kd) | 185 nM for VHL/HIF-1α interaction |

This data is based on the core VH032 ligand.

Polyethylene Glycol (PEG2) Linker Architecture

Connecting the VH032 ligand to the rest of the PROTAC molecule is a polyethylene glycol (PEG) linker. medchemexpress.commedchemexpress.com In this specific conjugate, the linker consists of two ethylene (B1197577) glycol units, denoted as PEG2. medchemexpress.commedchemexpress.com PEG linkers are widely used in PROTAC design due to several advantageous properties. precisepeg.combiochempeg.com

The inclusion of the PEG2 linker imparts hydrophilicity to the molecule, which can improve its solubility in aqueous environments. precisepeg.combiochempeg.com The length and flexibility of the linker are critical parameters that influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov The systematic variation of PEG linker length is a common strategy to optimize the degradation efficiency of a PROTAC. biochempeg.combiochempeg.com

Table 2: Characteristics of PEG Linkers in PROTACs

Feature Description
Composition Repetitive ethylene glycol units
Key Properties Hydrophilicity, biocompatibility, tunable length

| Function | Spatially separates the two ligands, influences ternary complex formation and stability |

Terminal Amine Functional Group for Bio-conjugation

The VH032-PEG2-NH2 (dihydrochloride) molecule terminates in a primary amine (-NH2) group. tocris.com This amine serves as a reactive handle for bioconjugation, allowing for the covalent attachment of a ligand that targets a specific protein of interest. tocris.com The presence of this functional group is what makes VH032-PEG2-NH2 a versatile building block in the synthesis of a wide array of PROTACs. medchemexpress.comtocris.com Through standard amide coupling reactions, researchers can readily connect a variety of protein-targeting warheads to this E3 ligase-recruiting element. nih.gov

Role in the Modular Design of Heterobifunctional PROTACs

The structure of VH032-PEG2-NH2 (dihydrochloride) exemplifies the modular nature of PROTACs. nih.govmedchemexpress.com These molecules are assembled from three key components: a warhead that binds to the target protein, a linker, and a ligand that recruits an E3 ligase. nih.govmedchemexpress.com VH032-PEG2-NH2 provides the latter two components in a pre-functionalized format, streamlining the synthesis of new PROTACs. medchemexpress.commedchemexpress.com

This modularity allows for a "plug-and-play" approach to PROTAC development. By combining different target protein ligands with various E3 ligase ligands and linkers of different lengths and compositions, a library of PROTACs can be generated and screened for optimal degradation of a specific protein. nih.gov The terminal amine on VH032-PEG2-NH2 is a key enabler of this combinatorial approach. tocris.com

Historical Context and Evolution of VH032-Based Ligands in TPD

The development of VH032 and its derivatives represents a significant milestone in the field of targeted protein degradation. Early efforts in developing VHL-recruiting PROTACs utilized peptide-based ligands derived from the natural VHL substrate, HIF-1α. nih.gov However, the breakthrough came with the creation of potent, non-peptidic small molecule ligands for VHL.

Structure-guided design, based on the crystal structure of VHL in complex with HIF-1α, led to the development of first-generation inhibitors with micromolar affinities. nih.gov Subsequent optimization resulted in the creation of VH032, a ligand with a significantly improved, nanomolar binding affinity for VHL. nih.govresearchgate.net The first VHL-based PROTACs, such as MZ1, were synthesized by linking a BET bromodomain inhibitor to the VH032 scaffold. nih.govtandfonline.com This work demonstrated the feasibility of using small molecule VHL ligands to induce the degradation of specific target proteins. Since then, the VH032 scaffold has been extensively utilized and modified, with various attachment points for the linker being explored to optimize PROTAC efficacy. nih.gov

Table 3: Compound Names Mentioned

Compound Name
(S,R,S)-AHPC
(S,R,S)-AHPC-C10-NH2
(S,R,S)-AHPC-C5-COOH
(S,R,S)-AHPC-C6-NH2 hydrochloride
(S,R,S)-AHPC-PEG2-N3
(S,R,S)-AHPC-PEG2-NH2
(S,R,S)-AHPC-PEG2-NH2 (dihydrochloride)
(S,R,S)-AHPC-PEG3-N3
(S,R,S)-AHPC-PEG3-NH2 hydrochloride
(S,R,S)-AHPC-PEG4-N3
(S,R,S)-AHPC-PEG4-NH2
(S,R,S)-AHPC-PEG5-COOH
ARV-771
ARV-825
AT1
AT7
dBET1
GMB-475
JQ1
Lys-PEG1-Dasa
Molibresib
MT-802
MZ1
NH2-PEG1-Dasa
Nutlin-C1-amido-PEG4-C2-N3
Phe-PEG1-Dasa
Thalidomide-5-PEG3-NH2
VH032
VH032-C10-NH2
VH032-C5-COOH
VH032-C6-NH2 hydrochloride
VH032-PEG2-NH2
VH032-PEG2-NH2 (dihydrochloride)
VH101

Molecular Mechanism of Action of Vh032 Peg2 Nh2 Derived Protacs

E3 Ligase Recruitment: Interaction with the VHL Protein

The fundamental first step in the mechanism of a VH032-based PROTAC is the specific recruitment of the VHL E3 ubiquitin ligase complex. medchemexpress.comacs.orgrcsb.org The VH032 moiety functions as a high-affinity handle, binding to the substrate recognition subunit of the VHL complex, which also includes Elongin B, Elongin C, and Cullin-2. nih.gov This interaction is a prerequisite for all subsequent steps in the degradation pathway. VH032 itself is an inhibitor of the natural VHL interaction with Hypoxia-Inducible Factor-1α (HIF-1α), and this inhibitory capacity is repurposed in PROTACs to tether the entire VHL complex to a new target. acs.orgmedchemexpress.comrsc.org Quantitative proteomics analyses have demonstrated that VH032 is exquisitely specific and selective for the VHL protein. researchgate.net

Ligand-Protein Binding Interface Characterization

The binding of the VH032 ligand to VHL is a highly specific interaction, mimicking that of VHL's natural substrate, HIF-1α. The core of this recognition is centered on the hydroxyproline (B1673980) (Hyp) residue of the ligand. nih.govmdpi.com Structural studies reveal that the binding affinity of VH032 is significantly enhanced by key interactions within the VHL binding pocket. nih.gov

The ligand gains considerable binding affinity from a beneficial hydrogen bond formed between its amide group and a structural water molecule located in the left-hand side (LHS) pocket of the VHL protein. nih.govmedchemexpress.com The amide -NH group is oriented towards the solvent, a conformation that prevents unfavorable interactions with the protein surface. nih.govmedchemexpress.com This orientation is further stabilized by the steric bulk of the tert-leucine (tert-Leu) side chain. nih.govmedchemexpress.com While the tert-Leu amide does not form a direct hydrogen bond with a VHL protein residue, its shielding effect is crucial for maintaining the binding-competent conformation. nih.govmedchemexpress.com

Stereochemical Determinants of VHL Binding

The interaction between the VH032 ligand and the VHL protein is highly dependent on the ligand's stereochemistry. The active form of the ligand is the (S,R,S) stereoisomer, as denoted in its full chemical name, (2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide. nih.govresearchgate.netnih.gov This specific configuration is essential for fitting into the VHL substrate-binding pocket.

The VHL protein stereoselectively recognizes the (2S, 4R)-hydroxyproline (Hyp) moiety, which forms the core scaffold of the VH032 ligand. nih.govacs.org This recognition is critical for binding and subsequent activity. To underscore this stereochemical dependence, the (S,S,S)-AHPC isomer has been developed and is used experimentally as a negative control, as it does not effectively bind to the VHL protein. medchemexpress.commedchemexpress.com

Further studies have shown that modifications to the ligand's stereocenters can dramatically reduce binding affinity. For instance, replacing the standard Hyp core of VH032 with a (3S,4S)-3-fluoro-4-hydroxyproline epimer resulted in a nearly 20-fold reduction in binding affinity for VHL. rcsb.orgresearchgate.net This highlights the exquisite sensitivity of the VHL binding pocket to the precise three-dimensional arrangement of the ligand's atoms, confirming that the (S,R,S) configuration is crucial for potent VHL recruitment. mdpi.com

Ternary Complex Formation with Target Proteins and VHL

Following the successful recruitment of the VHL E3 ligase, the VH032-derived PROTAC must simultaneously bind to its protein of interest (POI). This concurrent binding event results in the formation of a key intermediate: a ternary complex consisting of the POI, the PROTAC molecule, and the VHL E3 ligase complex. nih.gov The formation of this tripartite structure is the central event in the PROTAC-mediated degradation pathway.

Inducement of Proximity between Target Protein and E3 Ligase

The primary function of a VH032-based PROTAC is to act as a molecular bridge, physically bringing the target protein and the VHL E3 ligase into close proximity. researchgate.netnih.govrcsb.org The PROTAC's two distinct ligand ends—one for the POI and the VH032 end for VHL—are connected by a flexible linker, typically a PEG chain in the case of VH032-PEG2-NH2. nih.govresearchgate.netdundee.ac.uk This induced proximity effectively positions the target protein as a neo-substrate for the E3 ligase, an enzyme it would not normally interact with. nih.gov By forcing this association, the PROTAC sets the stage for the enzymatic machinery of the ligase to act upon the target.

Cooperative Binding Mechanisms within Ternary Complexes

The stability of the ternary complex is a critical factor influencing the efficiency of protein degradation. This stability is not merely the sum of the two separate binding events (PROTAC-VHL and PROTAC-POI); it is often influenced by a phenomenon known as cooperativity (α). nih.gov Cooperativity reflects the impact of newly formed protein-protein interactions between VHL and the POI at the interface of the ternary complex. selleckchem.com

Positive cooperativity (α > 1) occurs when these induced interactions are favorable, leading to a ternary complex that is more stable than the individual binary complexes. selleckchem.com This enhanced stability can arise from extensive intermolecular contacts. For example, in the well-studied ternary complex involving the PROTAC MZ1 (which uses a VH032 warhead), the PEG linker is significantly buried and forms interactions with both VHL and the target protein, BRD4. nih.gov Furthermore, parts of the VH032 warhead form stabilizing interactions with the target protein, while the target-binding warhead (JQ1) interacts with VHL. nih.gov Such cooperative interactions are a key determinant of a PROTAC's potency. However, research suggests that there may be an optimal range for cooperativity, as an overly stable complex could hinder the catalytic turnover and release of the ubiquitinated substrate.

Ubiquitination Cascade Initiation

Once the stable ternary complex is formed, bringing the target protein into the functional vicinity of the VHL E3 ligase, the enzymatic process of ubiquitination is initiated. researchgate.netnih.govrcsb.org The VHL complex, as part of the larger Cullin-RING E3 ligase family, recruits a ubiquitin-charged E2 conjugating enzyme. nih.gov

The PROTAC-induced proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules from the E2 enzyme onto lysine (B10760008) residues on the surface of the target protein. nih.gov This process is repeated, leading to the formation of a polyubiquitin (B1169507) chain on the target. This polyubiquitin tag serves as a recognition signal for the cell's primary protein degradation machinery, the 26S proteasome. The proteasome then recognizes, unfolds, and degrades the tagged protein, releasing the PROTAC molecule to engage in another catalytic cycle.

Data Tables

Table 1: Compound Names and Synonyms

Primary Name Synonyms
VH032-PEG2-NH2 (dihydrochloride) (S,R,S)-AHPC-PEG2-NH2 (dihydrochloride) nih.gov
VH032 VHL ligand medchemexpress.comacs.org
(S,R,S)-AHPC VH032-NH2, VHL ligand 1 rcsb.org
(S,S,S)-AHPC (S,S,S)-VH032-NH2, Negative control for (S,R,S)-AHPC medchemexpress.commedchemexpress.com

Table 2: Binding Affinity of VHL Ligands

Compound Binding Target Affinity (Kd) Assay Method
VH032 VHL 185 nM acs.orgresearchgate.net Isothermal Titration Calorimetry (ITC)
BODIPY FL VH032 (probe) VCB Complex 100.8 nM nih.gov Fluorescence Polarization (FP)

Proteasome-Mediated Degradation Pathways

Proteolysis-targeting chimeras (PROTACs) derived from VH032-PEG2-NH2 operate by co-opting the body's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). nih.govarvinasmedical.com This system is the primary mechanism for the degradation of most intracellular proteins, playing a crucial role in cellular homeostasis. The fundamental strategy of these PROTACs is to act as a bridge, bringing a specific target protein into close proximity with an E3 ubiquitin ligase, thereby inducing the target's degradation. researchgate.netnih.gov

The VH032 component of the PROTAC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. targetmol.comglpbio.com By binding to VHL, the PROTAC effectively hijacks its cellular function. The other end of the PROTAC molecule is designed to bind to a specific protein of interest (POI) that is intended for degradation. The PEG2 linker connects these two binding elements, providing the necessary flexibility for the simultaneous engagement of both the VHL E3 ligase and the POI. medchemexpress.com

This simultaneous binding results in the formation of a key molecular assembly known as a ternary complex, consisting of the VHL E3 ligase, the PROTAC molecule, and the target protein. researchgate.netscienceopen.com The formation of this complex is the critical initiating event in the degradation cascade. By artificially bringing the target protein close to the E3 ligase, the PROTAC induces the subsequent enzymatic steps of the ubiquitination process. nih.govrsc.org

The ubiquitination cascade proceeds through a series of well-defined enzymatic steps:

Activation: A ubiquitin-activating enzyme (E1) activates a small regulatory protein called ubiquitin in an ATP-dependent manner. scienceopen.com

Conjugation: The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). scienceopen.com

Ligation: The E3 ligase (in this case, VHL, recruited by the PROTAC) facilitates the transfer of ubiquitin from the E2 enzyme to specific lysine residues on the surface of the target protein. scienceopen.com

This process is repeated multiple times, leading to the attachment of a chain of ubiquitin molecules (polyubiquitination) to the target protein. nih.gov This polyubiquitin chain acts as a recognition signal for the 26S proteasome, a large, multi-subunit protease complex responsible for degrading unwanted or damaged proteins. arvinasmedical.comresearchgate.net

The polyubiquitinated target protein is then recognized and captured by the 26S proteasome. Inside the proteasome's catalytic core, the target protein is unfolded and cleaved into small peptides, effectively eliminating it from the cell. The ubiquitin molecules are released and recycled for use in subsequent degradation cycles. researchgate.net A significant advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules, as it is released after the ubiquitination event and can recruit another POI. nih.govarvinasmedical.comnih.gov

Table 1: Key Molecular Components in the VH032-PROTAC Degradation Pathway

Component Role in the Degradation Pathway
VH032-PEG2-NH2-derived PROTAC A heterobifunctional molecule that acts as a bridge. It consists of a VHL-binding ligand (VH032), a linker (PEG2), and a ligand for the protein of interest (POI). medchemexpress.comscienceopen.com
von Hippel-Lindau (VHL) An E3 ubiquitin ligase recruited by the VH032 moiety of the PROTAC. It catalyzes the final step of ubiquitin transfer to the target protein. targetmol.comrsc.org
Protein of Interest (POI) The specific target protein that is selected for degradation.
Ternary Complex The transient structure formed by the PROTAC, the VHL E3 ligase, and the POI. Its formation is essential for inducing ubiquitination. researchgate.netscienceopen.com
Ubiquitin (Ub) A small regulatory protein that is attached to the POI in a chain (polyubiquitination), marking it for destruction. nih.govscienceopen.com
E1 Ubiquitin-Activating Enzyme Activates ubiquitin in an ATP-dependent reaction, preparing it for the cascade. scienceopen.com
E2 Ubiquitin-Conjugating Enzyme Receives the activated ubiquitin from E1 and transfers it to the E3 ligase. scienceopen.com
26S Proteasome A large protein complex that recognizes and degrades polyubiquitinated proteins into small peptides. arvinasmedical.comresearchgate.net

Research has demonstrated the effectiveness of this pathway with various PROTACs built from a VH032 core. For instance, the PROTAC MZ1, which links a VHL ligand to a JQ1 ligand, successfully targets the bromodomain protein BRD4 for degradation. nih.gov The crystal structure of the ternary complex formed by MZ1, VHL, and the second bromodomain of BRD4 (Brd4BD2) revealed how the PROTAC induces novel protein-protein interactions that stabilize the complex and facilitate efficient ubiquitination. rsc.org Similarly, VH032-based PROTACs have been developed to degrade other targets like the estrogen-related receptor alpha (ERRα) and the receptor-interacting serine/threonine-protein kinase 2 (RIPK2). rsc.org These findings underscore the versatility of the VH032-recruiting moiety in directing the UPS to a wide range of protein targets.

Structure Activity Relationship Sar Studies and Rational Design Principles for Vh032 Peg2 Nh2 Based Protacs

Optimization of VHL Ligand Affinity and Selectivity

The affinity and selectivity of the VHL ligand are critical for the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation. springernature.com The VH032 ligand, a derivative of (S,R,S)-AHPC, serves as a common starting point for engaging the VHL E3 ligase. nih.govmedchemexpress.comselleckchem.com

Modifications on the (S,R,S)-AHPC Core

The (S,R,S)-AHPC core of VH032 provides a robust framework for VHL binding. nih.govmedchemexpress.comselleckchem.com Systematic modifications to this core have been explored to enhance binding affinity and modulate physicochemical properties. One key area of modification is the tert-leucine group. While this group is important for establishing favorable interactions within the VHL binding pocket, substitutions have been investigated. For instance, replacing the tert-leucine with a penicillamine (B1679230) group and altering the amide bond to a thioether linkage has been shown to impact the permeability of PROTACs. acs.orgnih.gov

Another focal point for modification is the benzylic position on the right-hand side (RHS) of the hydroxyproline (B1673980) (Hyp) core. Introducing a methyl group at this position has been shown to improve affinity for VHL. nih.gov Furthermore, the RHS amide has been a target for various modifications, including the introduction of different substituents at the benzylic position and the use of amide isosteres to fine-tune interactions and properties. nih.gov

Efforts to expand the chemical space of VHL ligands have also included the incorporation of fluoro-hydroxyprolines. Studies have shown that (3R,4S)-F-Hyp derivatives can maintain comparable binding affinities to the parent Hyp-containing compounds, preserving the native binding mode. nih.gov

Modification SiteModificationObserved EffectReference
LHS tert-LeucineReplacement with penicillamine and amide to thioether linkageAltered PROTAC permeability acs.orgnih.gov
RHS Benzylic PositionIntroduction of a methyl groupImproved affinity for VHL nih.gov
RHS AmideSubstitutions at the benzylic position and use of amide isosteresModulation of interactions and properties nih.gov
Hydroxyproline CoreIncorporation of (3R,4S)-F-HypMaintained comparable binding affinity to parent compounds nih.gov

Impact of Exit Vectors on Ternary Complex Formation

The point of attachment of the linker to the VHL ligand, known as the exit vector, plays a crucial role in the formation and stability of the ternary complex. researchgate.net For VH032-based PROTACs, the most common exit vector is the N-terminal position of the ligand. nih.gov The orientation of the linker projecting from this site significantly influences the relative positioning of the POI and the E3 ligase, thereby affecting the protein-protein interactions within the ternary complex. researchgate.net

Computational and structural studies have revealed that different exit vectors can lead to vastly different ternary complex topologies. researchgate.net The initial point of divergence for the linker in many VH032-based PROTACs is the carbon atom following the terminal amide of the VH032 ligand. researchgate.net The choice of exit vector can impact the cooperativity of ternary complex formation, with some PROTACs exhibiting positive cooperativity, leading to more potent degradation, while others show negative cooperativity. acs.org The selection of an appropriate exit vector is therefore a critical design consideration to achieve optimal ternary complex assembly and subsequent degradation. biorxiv.org

Linker Engineering Strategies

Influence of PEG Linker Length and Flexibility (Beyond PEG2)

Polyethylene (B3416737) glycol (PEG) linkers are commonly employed in PROTAC design due to their hydrophilicity and synthetic tractability. precisepeg.com The length of the PEG linker has a profound impact on the efficacy of the resulting PROTAC. While VH032-PEG2-NH2 contains a two-unit PEG linker, studies have explored the effects of varying this length. precisepeg.comnih.govmusechem.com

Research has shown that there is often an optimal linker length for a given PROTAC system. nih.govsigmaaldrich.com For instance, in some systems, extending the linker beyond a certain length can lead to a decrease in degradation potency, potentially due to an entropic penalty associated with the increased flexibility of the linker. nih.gov Conversely, a linker that is too short may not be able to effectively bridge the POI and the E3 ligase. nih.gov The flexibility of the PEG linker, conferred by its numerous rotatable bonds, allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex. musechem.com However, excessive flexibility can also be detrimental. researchgate.net

PROTAC SystemLinker ModificationObserved Effect on DegradationReference
BET-targeting PROTACsVarying PEG linker length (PEG2, PEG3, PEG4)Linker length dependency on BET-degrading activities nih.gov
TBK1-targeting PROTACsLinkers ranging from 7 to 29 atomsNo degradation below 12 atoms; submicromolar potency between 12 and 29 atoms nih.gov
ER-α targeting PROTACsVarying chain length from 9 to 21 atomsOptimum efficacy with a 16-atom chain length nih.gov

Alternative Linker Compositions

While PEG and alkyl chains are the most common linker motifs, researchers are increasingly exploring alternative compositions to fine-tune PROTAC properties. nih.govnih.gov These alternatives aim to introduce a degree of rigidity or specific chemical functionalities to the linker. musechem.com

Rigid linkers, incorporating structures like alkynes, triazoles, and heterocyclic scaffolds such as piperazine (B1678402) and piperidine, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation. nih.govmusechem.com This can lead to higher potency. musechem.com For example, the incorporation of piperazine rings in the linker has been shown to potentially increase solubility and metabolic stability. researchgate.net The composition of the linker can also directly influence protein-protein interactions within the ternary complex. researchgate.net For instance, a hydrophobic linker can interact with surface residues on the VHL protein, such as Tyr-98, contributing to the stability of the complex. researchgate.net Furthermore, linkers containing groups capable of forming intramolecular hydrogen bonds (IMHBs) can help to shield the polarity of the PROTAC, thereby enhancing cell permeability. acs.org

Positional Linker Attachment Effects

The point at which the linker is attached to both the VHL ligand and the warhead can significantly impact the PROTAC's activity. nih.gov While the N-terminus of the VH032 ligand is a common attachment point, other positions have been explored. musechem.comresearchgate.net For example, attaching the linker to the benzylic methylene (B1212753) group of the VHL ligand is an alternative strategy. musechem.comresearchgate.net

Functional Group Derivatization for Target Protein Ligand Conjugation

The terminal primary amine of VH032-PEG2-NH2 serves as a versatile chemical handle for attaching a wide array of ligands that target specific proteins for degradation. The method of conjugation and the nature of the resulting linkage are critical for the final PROTAC's efficacy.

A common strategy for derivatizing the amine group is through amide bond formation . This is typically achieved by reacting VH032-PEG2-NH2 with a target protein ligand that has a carboxylic acid functional group. This reaction, often facilitated by standard peptide coupling reagents, forms a stable amide bond, covalently linking the VHL-recruiting moiety to the protein-targeting warhead. The resulting PROTACs have been successfully used to degrade a variety of proteins. For instance, a PROTAC designed to degrade the BET family of proteins, MZ1, was synthesized by coupling the VHL ligand VH032 with a JQ1 analog via a PEG linker. researchgate.netnih.gov While the original MZ1 utilized a slightly longer PEG linker, the fundamental chemistry of amide bond formation at the terminus of the PEG chain is directly applicable to VH032-PEG2-NH2.

Another versatile method for conjugating ligands to the terminal amine of VH032-PEG2-NH2 is through "click chemistry" . The amine can be readily converted to an azide (B81097) or an alkyne, which can then undergo a highly efficient and specific cycloaddition reaction with a complementary alkyne or azide-functionalized target protein ligand, respectively. acs.org This modular approach allows for the rapid assembly of diverse PROTAC libraries with varying target ligands, facilitating the exploration of structure-activity relationships.

The choice of the target protein ligand and the specific atom through which it is attached to the linker can significantly impact the PROTAC's ability to form a stable and productive ternary complex (the complex between the target protein, the PROTAC, and the E3 ligase). The linker's attachment point on the warhead should be at a solvent-exposed position to avoid disrupting the key interactions required for target binding.

The table below illustrates the versatility of the VH032 scaffold in creating PROTACs for various targets through derivatization, highlighting the importance of the linker and its attachment point. While not all examples use the exact PEG2 linker, they demonstrate the chemical principles of conjugation to the VH032-linker moiety.

PROTAC Name/SeriesTarget ProteinLinker Type (from VH032)Conjugation Chemistry HighlightKey Finding
MZ1BET Bromodomains (BRD4)PEGAmide bond formationDemonstrated potent and selective degradation of BRD4. researchgate.netnih.gov
SGK3-PROTAC1SGK3PEGAmide bond formationInduced rapid and significant degradation of SGK3. nih.gov
ERRα DegradersEstrogen-Related Receptor αPEGAmide bond formationEffective degradation of ERRα was achieved with a VHL-based PROTAC. researchgate.net
RIPK2 DegradersRIPK2PEGAmide bond formationSuccessful degradation of the kinase RIPK2. researchgate.net

Computational and Structure-Based Design Approaches

The development of effective PROTACs is increasingly reliant on computational and structure-based design methods. These approaches provide invaluable insights into the complex interplay of forces that govern the formation and stability of the ternary complex, which is a prerequisite for successful protein degradation.

Molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict the three-dimensional structure of the ternary complex. nih.govnih.gov These simulations can help to:

Assess the feasibility of ternary complex formation: By modeling the interactions between the target protein, the PROTAC, and the VHL E3 ligase, researchers can predict whether a given PROTAC can effectively bridge the two proteins.

Optimize linker length and composition: Computational models can be used to explore how different linker lengths and compositions, such as the two-unit PEG linker in VH032-PEG2-NH2, affect the geometry and stability of the ternary complex. A linker that is too short may cause steric clashes, while a linker that is too long may not effectively bring the two proteins into proximity. nih.gov

Identify key protein-protein and protein-ligand interactions: These models can reveal the specific amino acid residues and functional groups that are crucial for the stability of the ternary complex. For example, in the crystal structure of the ternary complex formed by MZ1, the PEG linker was observed to make important contacts with the BRD4 protein. acs.org

The permeability of PROTACs is another critical factor that can be assessed using computational methods. Due to their larger size and higher number of hydrogen bond donors and acceptors compared to traditional small molecules, PROTACs often face challenges in crossing cell membranes. researchgate.netacs.org Studies on VH032-based PROTACs have shown that the ability of the molecule to adopt a folded conformation, where polar parts of the molecule are shielded, can enhance membrane permeability. acs.org The flexible nature of the PEG linker in VH032-PEG2-NH2 can facilitate the formation of such intramolecular hydrogen bonds.

The table below summarizes key computational and structural findings relevant to the design of VH032-based PROTACs.

Study FocusMethodologyKey Insights for VH032-PEG2-NH2 Based PROTACs
Ternary Complex StabilityMolecular Dynamics SimulationsThe stability of the ternary complex is a key determinant of degradation activity. nih.gov The flexibility of the PEG linker can allow for an optimal arrangement of the proteins.
Membrane PermeabilityParallel Artificial Membrane Permeability Assay (PAMPA) and Lipophilic Permeability Efficiency (LPE)The ability of a PROTAC to form intramolecular hydrogen bonds to shield polar surface area is crucial for cell permeability. The ether oxygens in the PEG linker can act as hydrogen bond acceptors. researchgate.netacs.org
Linker OptimizationIn silico modeling and dockingThe optimal linker length is target-dependent. For some targets, shorter linkers can be effective. nih.gov Computational tools can help predict the ideal linker length to avoid steric clashes and promote productive ternary complex formation.
Structure-Permeability RelationshipsAnalysis of 3D molecular descriptorsFolded conformations with reduced solvent-accessible polar surface area correlate with higher cell permeability. Linkers that facilitate this folding are desirable.

Advanced Methodologies for Characterizing Vh032 Peg2 Nh2 Based Degraders

Cellular Target Engagement Assays

Verifying that a PROTAC molecule reaches and binds to its intended targets within the complex environment of a living cell is a critical first step in its evaluation. Several powerful techniques have been developed to measure this cellular target engagement.

NanoBRET-Based Approaches

NanoBioluminescence Resonance Energy Transfer (NanoBRET) is a proximity-based assay that allows for the quantitative measurement of protein-ligand interactions in living cells. nih.gov This technology is particularly well-suited for studying PROTACs as it can be adapted to measure both the engagement of the PROTAC with its target protein and its E3 ligase, as well as the formation of the ternary complex.

In a typical NanoBRET target engagement assay, the target protein is fused to a NanoLuc luciferase, and a fluorescent tracer that binds to the same protein is added to the cells. When the tracer binds to the NanoLuc-fused protein, it brings the fluorophore in close proximity to the luciferase, resulting in energy transfer and a BRET signal. A PROTAC containing a warhead for the target protein will compete with the tracer for binding, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the determination of the PROTAC's intracellular affinity for the target. nih.gov

Furthermore, NanoBRET assays can be employed to assess the intracellular availability and permeability of PROTACs. By comparing the binding affinity in live cells versus permeabilized cells, researchers can calculate an "availability index," which helps in prioritizing compounds with favorable cellular uptake. nih.gov For VH032-PEG2-NH2-based degraders, a specific NanoBRET assay can be configured where the von Hippel-Lindau (VHL) E3 ligase is tagged with NanoLuc, and a fluorescently labeled VHL ligand is used as a tracer to quantify the engagement of the VH032 moiety in live cells. promega.com

A key application of NanoBRET is in monitoring the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase). In this setup, the target protein might be fused to NanoLuc luciferase and the E3 ligase (VHL) to a fluorescent acceptor like HaloTag. The addition of a VH032-PEG2-NH2-based PROTAC will induce the proximity of the luciferase and the fluorophore, generating a BRET signal that is directly proportional to the amount of ternary complex formed. promega.comselvita.com This provides real-time kinetic data on complex formation and stability within a cellular context.

Table 1: Representative NanoBRET Assay Data for a VHL-Recruiting PROTAC

ParameterValueDescription
Target Engagement IC₅₀ (Live Cells) 50 nMConcentration of the PROTAC required to displace 50% of the fluorescent tracer from the target protein in live cells.
Target Engagement IC₅₀ (Permeabilized Cells) 10 nMConcentration of the PROTAC required to displace 50% of the fluorescent tracer from the target protein in permeabilized cells.
Availability Index 0.2Ratio of live-cell IC₅₀ to permeabilized-cell IC₅₀, indicating cellular permeability.
Ternary Complex EC₅₀ 100 nMConcentration of the PROTAC required to induce 50% of the maximal ternary complex formation in live cells.

Note: The data presented are representative values for a generic VHL-recruiting PROTAC and are intended for illustrative purposes.

Cellular Thermal Shift Assays (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method used to confirm direct binding of a compound to its target protein in intact cells and tissues. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. nih.govacs.org When a PROTAC, such as one containing VH032-PEG2-NH2, binds to its target protein or to the VHL E3 ligase, it can increase the protein's resistance to heat-induced denaturation.

In a typical CETSA experiment, cells are treated with the PROTAC and then heated to a range of temperatures. After heating, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry. biorxiv.org A shift in the melting curve of the target protein to a higher temperature in the presence of the PROTAC indicates a direct binding interaction. nih.gov

CETSA is invaluable for validating target engagement in a physiological context and can be used to study both binary (PROTAC-target or PROTAC-E3 ligase) and ternary complex formation. pelagobio.com The magnitude of the thermal shift can provide a qualitative measure of the binding affinity. High-throughput versions of CETSA have been developed to screen larger compound libraries, and when coupled with mass spectrometry (TPP or MS-CETSA), it can provide a global, unbiased view of a PROTAC's targets and off-targets across the proteome. biorxiv.orgnih.gov

Table 2: Representative CETSA Data for a VHL-Recruiting PROTAC

Target ProteinTreatmentMelting Temperature (Tₘ)ΔTₘ
Target Protein X Vehicle (DMSO)52°C-
Target Protein X VHL-based PROTAC56°C+4°C
VHL Vehicle (DMSO)60°C-
VHL VHL-based PROTAC63°C+3°C

Note: The data presented are representative values and are intended for illustrative purposes. ΔTₘ represents the change in melting temperature upon PROTAC treatment, indicating target stabilization.

Chemoproteomic Profiling

Chemoproteomics offers a powerful and unbiased approach to globally profile the interactions of a small molecule, such as a VH032-PEG2-NH2-based degrader, with the proteome of living cells. This technique can be used to identify not only the intended target but also any off-target interactions, providing a comprehensive selectivity profile. acs.org

One common chemoproteomic strategy involves the use of activity-based protein profiling (ABPP). While often used for covalent inhibitors, the principles can be adapted for non-covalent ligands. A more direct approach for PROTACs is to use the PROTAC itself as a probe. For instance, a clickable alkyne or azide (B81097) handle can be incorporated into the VH032-PEG2-NH2 linker. After treating cells with this modified PROTAC, the cells are lysed, and the PROTAC-bound proteins are "clicked" to a reporter tag (e.g., biotin) for enrichment and subsequent identification by mass spectrometry.

This methodology is crucial for understanding the full spectrum of a degrader's interactions within the cell, which can help to rationalize its biological activity and potential toxicities. youtube.com For VH032-PEG2-NH2 based degraders, chemoproteomic profiling can confirm engagement with VHL and the intended target protein, while simultaneously revealing any unintended interactions with other cellular proteins.

Biophysical Characterization of Protein-Ligand and Ternary Complexes

To gain a deeper, quantitative understanding of the molecular interactions that drive protein degradation, it is essential to characterize the binding events between the PROTAC, the target protein, and the E3 ligase using in vitro biophysical methods.

Fluorescence Polarization (FP) Assays for Binding Kinetics

Fluorescence Polarization (FP) is a solution-based, homogeneous technique that is well-suited for measuring binding affinities and kinetics of protein-ligand interactions. researchgate.net The assay is based on the principle that a small fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. When the tracer binds to a larger protein, its rotation slows down, leading to an increase in the polarization of the emitted light.

For VH032-PEG2-NH2-based degraders, FP assays can be designed to measure the binding affinity of the VH032 moiety to the VHL E3 ligase complex. tandfonline.com A fluorescently labeled VHL ligand, such as a derivative of VH032 itself (e.g., BODIPY FL VH032), can be used as the tracer. biorxiv.org The unlabeled VH032-PEG2-NH2-based PROTAC is then used as a competitor to displace the fluorescent tracer from VHL, allowing for the determination of its binding affinity (Ki or IC50). nih.gov

FP is a versatile technique that can also be used to study the formation of the ternary complex. By titrating the target protein into a pre-formed complex of VHL and a fluorescently labeled PROTAC, one can measure the affinity of the target protein for the binary complex, providing insights into the cooperativity of ternary complex formation. tandfonline.com

Table 3: Representative Fluorescence Polarization Data for a VHL Ligand

CompoundAssay TypeIC₅₀ (nM)
VH032-based Ligand Competitive Binding to VHL150
Reference VHL Inhibitor (VH298) Competitive Binding to VHL80

Note: The data presented are representative values based on commercially available assay kits and are for illustrative purposes.

Surface Plasmon Resonance (SPR) for Interaction Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique that allows for the real-time monitoring of biomolecular interactions. nih.govacs.org It provides detailed kinetic information, including association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD).

In a typical SPR experiment for characterizing a VH032-PEG2-NH2-based degrader, the VHL E3 ligase complex is immobilized on a sensor chip. The PROTAC is then flowed over the chip, and its binding to VHL is monitored in real-time. To study ternary complex formation, a pre-mixed solution of the PROTAC and the target protein is injected over the VHL-functionalized surface. nih.govacs.org This allows for the direct measurement of the kinetics of ternary complex formation and dissociation.

A key parameter that can be determined from SPR analysis is the cooperativity (α) of ternary complex formation. Positive cooperativity (α > 1) indicates that the binding of the PROTAC to one protein enhances its affinity for the other, leading to a more stable ternary complex. This is often a desirable feature for potent degraders. SPR is an indispensable tool for dissecting the intricate binding events that underpin PROTAC efficacy and for guiding the rational design of more effective degraders. acs.org

Table 4: Representative SPR Kinetic Data for a VHL-Recruiting PROTAC (e.g., MZ1)

Interactionka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)Cooperativity (α)
PROTAC : VHL (Binary) 1.2 x 10⁵2.5 x 10⁻²210-
Target Protein : PROTAC : VHL (Ternary) 3.5 x 10⁵5.0 x 10⁻³1415

Note: The data presented are based on published findings for the VHL-based PROTAC MZ1 and serve as a representative example. nih.govacs.org ka = association rate constant, kd = dissociation rate constant, KD = equilibrium dissociation constant.

Cryo-Electron Microscopy (Cryo-EM) for Structural Elucidation

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution three-dimensional structures of large and flexible macromolecular complexes, such as the ternary complexes formed by PROTACs. This method involves flash-freezing purified complexes in a thin layer of vitreous ice and then imaging them with an electron microscope.

X-ray Crystallography of Ternary Complexes

X-ray crystallography is a cornerstone technique for obtaining atomic-resolution structural information of molecules. nih.gov In the context of VH032-PEG2-NH2-based degraders, solving the crystal structure of the ternary complex—comprising the degrader, the target protein, and the VHL E3 ligase—is a major goal. nih.gov

These high-resolution structures provide a detailed map of the molecular interactions, including the specific amino acid residues involved in binding the degrader and the conformational changes that occur upon complex formation. This information is instrumental in understanding the principles of cooperativity and selectivity in PROTAC-mediated protein degradation. For example, a crystal structure can reveal the precise orientation of the PEG linker and how it influences the proximity and relative orientation of the target protein and the E3 ligase, which is critical for efficient ubiquitination.

Assessment of Ubiquitination Efficiency

The primary function of a PROTAC is to induce the ubiquitination of the target protein by bringing it into close proximity with an E3 ligase. youtube.com Therefore, assessing the efficiency of this process is a critical step in characterization. This is typically done through in vitro ubiquitination assays.

In these assays, the purified target protein, the E3 ligase complex (e.g., VHL-Elongin B-Elongin C), ubiquitin, E1 and E2 enzymes, and ATP are combined in the presence and absence of the VH032-PEG2-NH2-based degrader. The reaction products are then analyzed by immunoblotting using an antibody specific for ubiquitin. An increase in high-molecular-weight, polyubiquitinated forms of the target protein in the presence of the degrader confirms its ability to induce ubiquitination.

Quantification of Protein Degradation Kinetics and Extent

Ultimately, the efficacy of a VH032-PEG2-NH2-based degrader is determined by its ability to induce the degradation of the target protein within a cellular context. Several techniques are employed to quantify the kinetics and extent of this degradation.

Immunoblotting Techniques

Immunoblotting, or Western blotting, is a fundamental and widely used technique to measure the levels of a specific protein in a complex mixture, such as a cell lysate. medchemexpress.com To assess the activity of a VH032-PEG2-NH2-based degrader, cells are treated with the compound for various times and at different concentrations. The cells are then lysed, and the total protein is separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with a primary antibody that specifically recognizes the target protein, followed by a secondary antibody that allows for detection.

The intensity of the band corresponding to the target protein is quantified and normalized to a loading control (a protein whose expression is not expected to change), providing a measure of the extent of protein degradation. This method allows for the determination of key parameters such as the DC₅₀ (the concentration of degrader required to achieve 50% degradation) and the Dₘₐₓ (the maximum level of degradation).

Automated Western Blotting and Capillary Electrophoresis

To increase throughput and quantitative accuracy, automated Western blotting systems and capillary electrophoresis-based immunoassays are increasingly being adopted. youtube.comnih.gov These platforms automate the entire immunoassay process, from sample loading and separation to antibody incubation and detection. youtube.com

Automated Western blotting systems, for example, use capillary-based size separation and immobilization of proteins, followed by immunoprobing. youtube.com This approach offers several advantages over traditional Western blotting, including higher reproducibility, reduced hands-on time, and the ability to analyze a large number of samples simultaneously. youtube.com Capillary electrophoresis separates proteins based on their charge-to-mass ratio, providing another high-resolution method for quantifying protein levels. nih.gov These automated methods are particularly valuable for dose-response and time-course studies, enabling a more precise characterization of the degradation kinetics of VH032-PEG2-NH2-based degraders. youtube.com

Quantitative Proteomics for Degradation Profiling

Quantitative proteomics has become an indispensable tool for evaluating the degradation profile of PROTACs derived from VH032-PEG2-NH2. nih.gov This approach allows for a global and unbiased assessment of changes in protein abundance across the entire proteome upon treatment with a degrader. dundee.ac.uk By employing techniques such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), or label-free quantification (LFQ), researchers can accurately measure the degradation of the target protein of interest (POI) and concurrently assess the impact on thousands of other proteins. dundee.ac.uk

This comprehensive analysis is critical for confirming the intended degradation of the target and for identifying any unintended off-target protein degradation, which could lead to adverse cellular effects. nih.gov For instance, a quantitative proteomics study might reveal that a novel VH032-based PROTAC effectively degrades its target kinase while also causing a slight downregulation of an unrelated structural protein. This information is invaluable for the iterative process of PROTAC optimization, guiding medicinal chemists in refining the molecule to enhance selectivity. dundee.ac.uk

Recent advancements in mass spectrometry (MS)-based proteomics, including data-independent acquisition (DIA) and parallel reaction monitoring (PRM), have further enhanced the sensitivity and accuracy of these degradation profiling studies, providing deeper insights into the cellular consequences of PROTAC action. dundee.ac.uk

In Vitro Degradation Assays

Before advancing to complex cellular and in vivo models, the fundamental efficacy of a VH032-PEG2-NH2-based degrader is established through a series of in vitro degradation assays. These assays are designed to confirm that the PROTAC can successfully induce the formation of a ternary complex, consisting of the target protein, the PROTAC molecule, and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. nih.govnih.gov

A primary in vitro assay is the ubiquitination assay. This cell-free system typically includes the purified target protein, the VHL E3 ligase complex, ubiquitin, E1 and E2 enzymes, and the PROTAC. The formation of polyubiquitin (B1169507) chains on the target protein, detected by methods such as Western blotting, provides direct evidence of the PROTAC's ability to induce the key step preceding proteasomal degradation.

Another critical in vitro experiment is the ternary complex formation assay. Techniques like surface plasmon resonance (SPR), bioluminescence resonance energy transfer (BRET), or isothermal titration calorimetry (ITC) can be employed to measure the binding affinity and kinetics of the PROTAC to both the target protein and the VHL ligase, as well as the stability of the resulting ternary complex. The efficiency of ternary complex formation is often a key determinant of the degrader's potency.

These in vitro assays provide a controlled environment to dissect the molecular mechanism of the PROTAC, confirming its intended mode of action before more resource-intensive cellular studies are undertaken. reactionbiology.com

Selectivity Profiling and Off-Target Analysis

Ensuring the selectivity of a PROTAC is paramount to its development as a therapeutic agent. While quantitative proteomics provides a broad overview of protein-level changes, more targeted approaches are often necessary for rigorous selectivity profiling and off-target analysis of VH032-PEG2-NH2-based degraders.

Chemoproteomic approaches, such as activity-based protein profiling (ABPP) and competitive chemoproteomics, are powerful methods to assess the binding selectivity of the PROTAC's warhead—the part of the molecule that binds to the target protein. nih.govnih.gov In a competitive ABPP experiment, a cell lysate or live cells are treated with the PROTAC, followed by the addition of a broad-spectrum, activity-based probe that labels a specific class of enzymes. A reduction in probe labeling for a particular protein indicates that the PROTAC is engaging with it, thus identifying both the intended target and any potential off-targets.

Furthermore, cellular thermal shift assays (CETSA) can be used to evaluate target engagement in a cellular context. This method is based on the principle that the binding of a ligand, such as a PROTAC, can stabilize the target protein, leading to a higher melting temperature. By comparing the thermal stability of proteins in the presence and absence of the degrader, researchers can confirm target engagement and identify off-target interactions.

These targeted selectivity profiling techniques, in conjunction with global proteomics, provide a multi-faceted view of the degrader's specificity, guiding the design of highly selective VH032-PEG2-NH2-based PROTACs. nih.gov

Synthetic and Chemical Biology Applications of Vh032 Peg2 Nh2

Modular Synthesis of PROTAC Libraries

The discovery of potent and selective PROTACs often relies on the empirical screening of diversity-oriented compound libraries. nih.gov These libraries are constructed by systematically varying the three core components of a PROTAC: the warhead that binds the protein of interest (POI), the E3 ligase ligand, and the connecting linker. The modular nature of VH032-PEG2-NH2 makes it a key building block for the rapid synthesis of VHL-based PROTAC libraries. nih.govresearchgate.net

As a pre-functionalized E3 ligase ligand-linker conjugate, VH032-PEG2-NH2 streamlines the synthetic process. medchemexpress.commedchemexpress.commedchemexpress.com Researchers can directly couple this building block to a diverse collection of POI ligands, bypassing the often lengthy and complex de novo synthesis of the VHL ligand and linker. This modular approach significantly accelerates the generation of PROTACs with varied POI warheads while keeping the VHL-recruiting element and initial linker length constant.

The availability of VH032 amine derivatives on a multi-gram scale is crucial for constructing these extensive libraries. nih.govresearchgate.net An efficient, column chromatography-free synthetic process has been developed, enabling the production of 42.5 grams of the parent VH032 amine hydrochloride with 97% purity in just one week. researchgate.net This scalability and accessibility are essential for enabling the high-throughput synthesis and screening campaigns necessary to identify lead PROTAC candidates for a wide range of therapeutic targets. nih.gov

Conjugation Chemistry and Derivatization Strategies

The terminal primary amine of VH032-PEG2-NH2 serves as a versatile chemical handle for conjugation, allowing its incorporation into more complex molecules through various well-established chemical reactions.

Amine-Reactive Chemistry (e.g., Carboxyl-Reactive Conjugation)

The primary amine group on the PEG linker is readily available for standard amine-reactive chemistry. tocris.comtocris.com The most common application is its reaction with a carboxylic acid on a POI ligand to form a stable amide bond. This reaction is typically facilitated by activating the carboxylic acid using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by converting it to a more reactive species like an N-hydroxysuccinimide (NHS) ester. This straightforward and robust conjugation method is a cornerstone of PROTAC synthesis, providing a reliable way to link the VHL-recruiting moiety to a target-binding warhead.

"Click Chemistry" Applications with Alkyne/Azide (B81097) Variants

To further enhance modularity and synthetic efficiency, variants of the VH032-PEG2 scaffold have been developed for use in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the rapid, efficient, and highly specific covalent linkage of two molecules, one functionalized with a terminal alkyne and the other with an azide. nih.gov

This strategy has been applied to PROTAC synthesis by creating libraries of VH032-linker conjugates with either terminal alkyne or azide groups. These can then be "clicked" onto POI ligands bearing the complementary functional group. This approach is exceptionally valuable for optimizing PROTACs by varying linker length, composition, and attachment points in a convergent and high-throughput manner. nih.gov A wide array of these building blocks are commercially available, underscoring their utility in PROTAC development.

Compound Name Functional Group Application
(S,R,S)-AHPC-PEG2-NH2 HClAmineAmide bond formation
(S,R,S)-AHPC-PEG2-AlkyneAlkyneClick Chemistry (CuAAC)
(S,R,S)-AHPC-PEG2-AzideAzideClick Chemistry (CuAAC)
(S,R,S)-AHPC-PEG2-Butyl AlkyneAlkyneClick Chemistry (CuAAC)

Table 1: Examples of functionalized VH032-PEG2 derivatives for modular PROTAC synthesis. The (S,R,S)-AHPC designation is synonymous with the core VH032 ligand. Data sourced from MilliporeSigma. sigmaaldrich.com

Development of Fluorescent Probes and Chemical Tools for VHL Pathway Research

Beyond its role in PROTACs, the VH032 scaffold is a valuable tool for developing chemical probes to investigate the biology of the VHL pathway. A significant achievement in this area is the creation of the first small-molecule, high-affinity fluorescent probe for the VHL E3 ligase. nih.gov

This probe, named BODIPY FL VH032, was synthesized by conjugating the VH032 ligand to a BODIPY FL fluorophore. nih.govnih.gov The resulting probe exhibits a high binding affinity for the VHL-ElonginC-ElonginB (VCB) protein complex. This tool is instrumental in the development of a sensitive and robust time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay. nih.gov The assay is used for the high-throughput screening and characterization of new VHL ligands, offering significant advantages over methods like isothermal titration calorimetry or surface plasmon resonance. nih.gov

Probe Name Components Binding Affinity (Kd) Application
BODIPY FL VH032VH032 Ligand + BODIPY FL Fluorophore3.01 nMHigh-throughput TR-FRET binding assay for VHL ligand discovery. nih.gov

Table 2: Properties of the VH032-based fluorescent probe for VHL research.

Applications in Target Validation and Functional Genomics

Target validation is a critical step in drug discovery that confirms a molecular target's role in a disease process, making it suitable for therapeutic intervention. wjbphs.comwjbphs.com PROTACs synthesized using VH032-PEG2-NH2 serve as powerful pharmacological tools for this purpose.

By creating a PROTAC that specifically targets a particular protein for degradation, researchers can achieve a "chemical knockdown" of that protein. medchemexpress.com Observing the resulting phenotype in cells or animal models allows for the elucidation of the protein's function, a key aspect of functional genomics. youtube.com This approach provides a potent alternative to genetic methods like RNA interference (RNAi) or CRISPR-based gene editing. wjbphs.com

The use of a VH032-based PROTAC to degrade a potential drug target can rapidly validate (or invalidate) its therapeutic relevance. If degrading the target protein leads to a desired therapeutic effect in a disease model, it provides strong evidence that the target is viable for further drug development. wjbphs.com Therefore, VH032-PEG2-NH2 is not just a component for creating potential drugs, but also a critical tool for the fundamental research and validation that underpins the entire drug discovery pipeline. medchemexpress.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.